Bienvenue dans la boutique en ligne BenchChem!

N-[3-(Diethylamino)propyl]-2-(3,4-diphenylpyrazol-1-YL)acetamide

Regiochemistry Chromatographic resolution Analytical QC

N-[3-(Diethylamino)propyl]-2-(3,4-diphenylpyrazol-1-yl)acetamide (CAS 120982-59-4; molecular formula C₂₄H₃₀N₄O; exact mass 390.242 Da) is a synthetic diphenylpyrazole acetamide that exists as the 3,4-diphenyl regioisomer within the broader 1H-pyrazole-1-alkanamide class. This compound class is claimed in US patent US4870095A as N-[(alkylamino)alkyl]-3,4 (or 4,5)-diaryl-1H-pyrazole-1-acetamides with utility for treating cardiac arrhythmias in mammals.

Molecular Formula C24H30N4O
Molecular Weight 390.5 g/mol
CAS No. 120982-59-4
Cat. No. B039129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(Diethylamino)propyl]-2-(3,4-diphenylpyrazol-1-YL)acetamide
CAS120982-59-4
Synonyms1-[4,5-DIPHENYLPYRAZOL-1-YL]-N-(DIETHYLAMINOPROPYL)-ACETAMIDE
Molecular FormulaC24H30N4O
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCCN(CC)CCCNC(=O)CN1C=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C24H30N4O/c1-3-27(4-2)17-11-16-25-23(29)19-28-18-22(20-12-7-5-8-13-20)24(26-28)21-14-9-6-10-15-21/h5-10,12-15,18H,3-4,11,16-17,19H2,1-2H3,(H,25,29)
InChIKeyUWJUHFHWSSBDTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(Diethylamino)propyl]-2-(3,4-diphenylpyrazol-1-YL)acetamide (CAS 120982-59-4): Procurement-Grade Identity and Class Assignment


N-[3-(Diethylamino)propyl]-2-(3,4-diphenylpyrazol-1-yl)acetamide (CAS 120982-59-4; molecular formula C₂₄H₃₀N₄O; exact mass 390.242 Da) is a synthetic diphenylpyrazole acetamide that exists as the 3,4-diphenyl regioisomer within the broader 1H-pyrazole-1-alkanamide class [1]. This compound class is claimed in US patent US4870095A as N-[(alkylamino)alkyl]-3,4 (or 4,5)-diaryl-1H-pyrazole-1-acetamides with utility for treating cardiac arrhythmias in mammals [2]. The compound is structurally related to ipazilide (CAS 115436-73-2, the 4,5-diphenyl regioisomer), which was advanced to clinical evaluation as an investigational Vaughan Williams class I/III antiarrhythmic agent with potassium channel antagonist activity [3]. The 3,4-diphenyl isomer is distinguishable from the 4,5-diphenyl isomer by chromatographic behavior (higher Rf on TLC) and boiling point (186–189 °C at 0.2 mm) [2].

Why Generic Substitution Is Not Advisable for N-[3-(Diethylamino)propyl]-2-(3,4-diphenylpyrazol-1-YL)acetamide (CAS 120982-59-4)


Substituting CAS 120982-59-4 with its 4,5-diphenyl regioisomer ipazilide (CAS 115436-73-2) or other in-class antiarrhythmics (e.g., sematilide, sotalol, disopyramide) introduces risks of altered pharmacological profile, potency, and safety margin. The 3,4-diaryl and 4,5-diaryl substitution patterns on the pyrazole ring are not interchangeable: in the fezolamine series, the N,N-dimethyl-4,5-diphenyl-1H-pyrazole-1-propanamine isomer was completely inactive in primary antidepressant screens, whereas the corresponding 3,4-diphenyl isomer was active [1]. Within the antiarrhythmic class, ipazilide (4,5-isomer) exhibits a mixed Vaughan Williams class I and III profile with dual potassium and sodium channel effects, while sematilide is a selective IKr blocker (IC₅₀ = 25 μM) lacking class I activity . Furthermore, ipazilide was 3–10× less potent than disopyramide or sotalol as a cardiac contractility depressant in vivo, yet did not increase systemic vascular resistance—in contrast to both disopyramide and sotalol—demonstrating that even within-class hemodynamic profiles diverge markedly [2]. These regioisomeric and pharmacodynamic differences mean that procurement of the incorrect isomer or an unchecked class analog may yield materially different experimental outcomes.

Quantitative Differentiation Evidence for N-[3-(Diethylamino)propyl]-2-(3,4-diphenylpyrazol-1-YL)acetamide (CAS 120982-59-4)


Regioisomeric Identity: Chromatographic and Physical Separation of 3,4-Diphenyl from 4,5-Diphenyl Isomer

CAS 120982-59-4 is the 3,4-diphenyl regioisomer of N-[3-(diethylamino)propyl]-diphenylpyrazole-1-acetamide. In the synthetic route described in US4870095A, the 3,4-diphenyl isomer (Example 2) has a higher Rf on silica gel TLC compared with the 4,5-diphenyl isomer (Example 1, ipazilide) and can be analytically distinguished by gas-liquid chromatography, where the 4,5-isomer preparation contains none of the 3,4-isomer detectable by GLC [1]. An analytical sample of the 3,4-diphenyl isomer is obtained by distillation at 0.2 mm, boiling range 186–189 °C [1]. The melting point of the corresponding ethyl ester intermediate (ethyl 4,5-diphenyl-1H-pyrazole-1-acetate) is 79–81 °C, whereas ethyl 3,4-diphenyl-1H-pyrazole-1-acetate is obtained as an oil separable by silica gel chromatography [1]. Some vendor databases incorrectly equate CAS 120982-59-4 with ipazilide (CAS 115436-73-2), making independent analytical verification of regioisomeric identity essential for procurement .

Regiochemistry Chromatographic resolution Analytical QC

Class I/III Antiarrhythmic Dual Mechanism: Differentiation from Pure Class III Agents Such as Sematilide

The diphenylpyrazole-1-acetamide class, encompassing both 3,4- and 4,5-diaryl isomers, exhibits mixed Vaughan Williams class I (sodium channel) and class III (potassium channel) antiarrhythmic actions, including prolongation of ventricular refractoriness and action potential duration [1]. This dual mechanism differentiates it from pure class III agents such as sematilide, which is a selective delayed rectifier K⁺ current (IKr) blocker with an IC₅₀ of 25 μM and lacks class I activity . In human subjects with congestive heart failure, ipazilide fumarate (400 mg oral) reduced mean cardiac index by 0.5 L/min/m² at 2 hours (p < 0.05), while after 200 mg and 100 mg doses the decreases were 0.3 and 0.1 L/min/m², respectively, demonstrating dose-dependent hemodynamic effects consistent with mixed class I/III action [1]. Sematilide, by contrast, has been reported to lack cardiodepressant effects in heart failure patients, representing a fundamentally different risk–benefit profile [2].

Cardiac electrophysiology Vaughan Williams classification Action potential prolongation

Vascular Hemodynamic Differentiation: Ipazilide Class Shows No Significant Increase in Systemic Vascular Resistance vs. Disopyramide and Sotalol

In a direct comparative study, the cardiovascular effects of ipazilide fumarate (the 4,5-diphenyl isomer) were benchmarked against disopyramide and sotalol in anesthetized dogs and isolated guinea pig papillary muscles [1]. In vivo, ipazilide was approximately 3–10× less potent than disopyramide or sotalol in reducing cardiac contractility (dP/dt and cardiac output). Ipazilide was also 2–3× less potent in increasing cardiac preload (left ventricular end diastolic pressure and right atrial pressure) [1]. Critically, while disopyramide and sotalol significantly increased systemic vascular resistance—and disopyramide additionally increased pulmonary vascular resistance—ipazilide did not significantly affect any vascular resistance parameter [1]. In isolated vascular smooth muscle preparations, ipazilide produced concentration-related vasorelaxation with EC₅₀ values ranging from 11 to 300 μM, a property not shared by the comparators [1]. These data indicate a differentiated hemodynamic signature for the diphenylpyrazole class.

Vascular hemodynamics Cardiac contractility Systemic vascular resistance

Small-Conductance Calcium-Activated Potassium Channel (SKCa) Binding Affinity: IC₅₀ = 25 nM

Ipazilide (CHEMBL181912, representing the 4,5-diphenyl isomer) has a reported IC₅₀ of 25 nM for inhibition of after-hyperpolarization (AHP) in cultured rat sympathetic neurons, attributed to blockade of small-conductance calcium-activated potassium channels (SKCa, subtypes 1/2/3) [1]. This nanomolar affinity at a neuronal SKCa channel distinguishes this chemotype from many conventional class III antiarrhythmics that primarily target cardiac IKr (hERG) channels, where sematilide, for instance, exhibits an IC₅₀ of 25 μM—a 1,000-fold lower potency . While the SKCa IC₅₀ datum is specifically for the 4,5-diphenyl isomer, the diphenylpyrazole scaffold is shared with CAS 120982-59-4, suggesting that regioisomeric variation at the pyrazole substitution may modulate, but not eliminate, SKCa affinity.

Potassium channel pharmacology SKCa channel Binding affinity

Pharmacokinetic Profile: Rapid Oral Absorption and Short Elimination Half-Life Consistent Across Preclinical Species

Preclinical pharmacokinetic characterization of ipazilide fumarate (WIN 54,177-4, the 4,5-diphenyl isomer) in Sprague-Dawley rats (20–320 mg/kg oral; 1.25–10 mg/kg i.v.) and beagle dogs (3–30 mg/kg oral; 2.5–20 mg/kg i.v.) demonstrated rapid oral absorption with tmax ≤ 1 hour in fasted animals following both single and repeated administration [1]. The apparent elimination half-life in both species was approximately 1 hour (except at 320 mg/kg in rats), indicating rapid systemic clearance [1]. In humans, plasma concentrations peaked at 90 minutes after 100–200 mg oral doses and at 3 hours after 400 mg, with hemodynamic effects peaking at 2 hours post-dose and correlating with contemporaneous plasma concentrations [2]. This short half-life contrasts with the longer elimination kinetics of sotalol (t½ ~12 h) and amiodarone (t½ ~weeks), offering a distinct advantage for experimental protocols requiring rapid onset and offset of drug effect [3].

Pharmacokinetics Oral bioavailability Preclinical ADME

Regioisomeric Activity Precedent: 3,4-Diphenyl vs. 4,5-Diphenyl Functional Divergence in the Fezolamine Series

The pharmacological relevance of regioisomeric identity in the diphenylpyrazole series is established by the fezolamine precedent: fezolamine (Win-41,528-2), a 3,4-diphenyl-1H-pyrazole-1-propanamine, was developed as a serotonin-norepinephrine-dopamine reuptake inhibitor antidepressant [1]. The isomeric N,N-dimethyl-4,5-diphenyl-1H-pyrazole-1-propanamine was completely inactive in primary antidepressant screens, demonstrating that the positional arrangement of phenyl substituents on the pyrazole ring can dictate the presence or absence of pharmacological activity [1]. While fezolamine differs from CAS 120982-59-4 in the amine side chain (propanamine vs. acetamide), the pyrazole regioisomerism is structurally analogous, reinforcing the principle that 3,4- and 4,5-diphenylpyrazole regioisomers are not functionally interchangeable [2].

Regioisomer pharmacology Structure-activity relationship Diphenylpyrazole

Recommended Research and Procurement Application Scenarios for N-[3-(Diethylamino)propyl]-2-(3,4-diphenylpyrazol-1-YL)acetamide (CAS 120982-59-4)


Regioisomer-Specific Structure–Activity Relationship (SAR) Studies in Diphenylpyrazole Antiarrhythmics

Investigators conducting SAR exploration of diarylpyrazole-1-acetamides require the pure 3,4-diphenyl regioisomer (CAS 120982-59-4) as a distinct chemical entity, separable from the 4,5-diphenyl isomer (ipazilide, CAS 115436-73-2) by chromatographic and GLC methods [1]. The fezolamine precedent demonstrates that regioisomeric interchange can abolish pharmacological activity, making procurement of the verified isomer essential for valid SAR conclusions [2]. Procurement should include a certificate of analysis confirming isomer identity by TLC, GLC, or NMR.

Preclinical Cardiac Electrophysiology Requiring Mixed Class I/III Pharmacological Profile

Researchers modeling mixed Vaughan Williams class I and III antiarrhythmic effects—including action potential duration prolongation and ventricular refractoriness enhancement—may select this chemotype over pure class III agents such as sematilide, which lacks sodium channel (class I) activity . The known hemodynamic profile in human heart failure patients (dose-dependent cardiac index reduction of 0.1–0.5 L/min/m²) provides a benchmarked starting point for in vivo study design [3].

Vascular Safety Pharmacology Studies: Profiling Antiarrhythmics Without Systemic Vasoconstriction

For cardiovascular safety pharmacology where concomitant systemic vasoconstriction would confound interpretation, this chemotype class offers a differentiated profile: unlike disopyramide and sotalol—which significantly increase systemic vascular resistance—ipazilide did not significantly affect systemic, pulmonary, or coronary arterial vascular resistance in anesthetized dog models, while still producing antiarrhythmic-grade electrophysiological effects [4]. The concentration-dependent vasorelaxation (EC₅₀ 11–300 μM in isolated arterial preparations) further supports this differentiated vascular signature [4].

Potassium Channel Subtype Selectivity Profiling (SKCa vs. IKr)

This chemotype is relevant for laboratories profiling small-molecule modulators of small-conductance calcium-activated potassium channels (SKCa), where the 4,5-diphenyl isomer has a reported IC₅₀ of 25 nM at rat neuronal SKCa channels [5]. This contrasts with the micromolar IKr potency of conventional class III agents such as sematilide (IC₅₀ = 25 μM), providing a tool for dissecting the relative contributions of SKCa versus IKr blockade to cardiac action potential morphology .

Quote Request

Request a Quote for N-[3-(Diethylamino)propyl]-2-(3,4-diphenylpyrazol-1-YL)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.